molecular formula C20H13B B1509596 2-Bromo-6-(naphthalen-2-yl)naphthalene CAS No. 62156-75-6

2-Bromo-6-(naphthalen-2-yl)naphthalene

Cat. No.: B1509596
CAS No.: 62156-75-6
M. Wt: 333.2 g/mol
InChI Key: BPSRUMBGSVISHE-UHFFFAOYSA-N
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Description

2-Bromo-6-(naphthalen-2-yl)naphthalene (CAS 62156-75-6) is an advanced organic intermediate with the molecular formula C20H13Br and a molecular weight of 333.22 g/mol. This binaphthalene derivative is characterized by its low solubility (6.7E-6 g/L at 25 °C) and a density of 1.393 g/cm³, properties that are critical for its application in material science and synthetic chemistry . Its extended aromatic structure makes it a valuable building block in the synthesis of semiconducting materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the bromine moiety serves as a reactive site for further cross-coupling reactions . In pharmaceutical research, naphthalene-based scaffolds are recognized for their significant biological activity. Research indicates that such structures are frequently explored in the development of anticancer agents, where they can contribute to potent cytotoxic activity by mechanisms such as cell cycle arrest and apoptosis induction . Furthermore, naphthalene cores are investigated as potent inhibitors for various enzymatic targets, such as peptidyl arginine deiminases (PADs), which are implicated in cancer and autoimmune diseases . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and observe all necessary safety precautions.

Properties

IUPAC Name

2-bromo-6-naphthalen-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSRUMBGSVISHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727061
Record name 6-Bromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62156-75-6
Record name 6-Bromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Functionalization of Naphthalene Derivatives

The synthesis of 2-bromo-6-(naphthalen-2-yl)naphthalene often begins with selective bromination of naphthalene or substituted naphthols to introduce bromine at the 6-position, which is crucial for subsequent coupling reactions.

  • Selective Bromination : Bromination of 2-naphthol derivatives in acetic acid medium with liquid bromine leads to regioselective substitution at the 6-position, sometimes producing 1,6-dibromo intermediates. This step is sensitive and requires careful control to avoid overbromination or substitution at undesired positions.

  • Reduction of Dibromo Intermediates : The 1,6-dibromo-2-naphthylamine intermediates can be selectively reduced to the 6-bromo-2-naphthylamine using metallic tin powder or sodium bisulfite under controlled conditions. This reduction step simplifies the mixture and prepares the compound for further functionalization.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination Liquid bromine, acetic acid, controlled temp Selective 6-position bromination, possible 1,6-dibromo formation
2 Reduction Metallic tin powder or sodium bisulfite Converts dibromo intermediates to monobromo derivatives

The introduction of amino groups at the 2-position of bromonaphthalene derivatives is achieved through Bucherer-type reactions, which involve the condensation of 2-naphthol derivatives with secondary amines under pressure and elevated temperatures.

  • Bucherer Amination : This method uses secondary amines and sodium metabisulfite in aqueous media heated to about 150 °C, converting 2-naphthol derivatives into 2-aminonaphthalenes with high regioselectivity and yields.

  • The reaction is typically performed in sealed Teflon-capped pressure flasks, ensuring safe handling of reactive intermediates and high temperature stability.

  • This amination step is critical for preparing 2-amino-6-bromonaphthalene intermediates, which serve as precursors for further cross-coupling reactions to install the naphthalen-2-yl substituent.

Step Reaction Type Reagents/Conditions Outcome/Notes
3 Amination (Bucherer) Secondary amines, sodium metabisulfite, 150 °C, sealed flask Conversion of 2-naphthol to 2-aminonaphthalene

Cross-Coupling Reactions (Suzuki Coupling)

The key step for attaching the naphthalen-2-yl group at the 6-position of the bromonaphthalene core involves palladium-catalyzed Suzuki cross-coupling reactions.

  • Suzuki Cross-Coupling : The 6-bromo-2-aminonaphthalene or related intermediates undergo coupling with naphthalen-2-yl boronic acid or boronate esters in the presence of palladium catalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., SPhos), and bases (e.g., sodium carbonate).

  • Typical conditions include heating in mixed solvents such as dimethylformamide and ethanol at around 90 °C, providing high yields of the desired this compound derivative.

  • This method is favored for its regioselectivity, functional group tolerance, and scalability.

Step Reaction Type Reagents/Conditions Outcome/Notes
4 Suzuki Coupling Pd catalyst, SPhos ligand, naphthalen-2-yl boronic acid, base, 90 °C Formation of this compound

Alternative Routes and Considerations

  • Diazonium Salt Route : Some methods involve formation of diazonium salts from 6-bromo-2-naphthylamine intermediates, followed by thermal decomposition to introduce substituents. This route is less common for this compound but is used in related aromatic substitutions.

  • Solvent and Temperature Control : Bromination and reduction steps often require solvent changes (e.g., from methylene chloride to butanol) and precise temperature control to optimize yield and purity.

  • Industrial Scalability : The described methods are amenable to industrial scale, with mild conditions and relatively short synthetic routes, although care must be taken with corrosive reagents like inorganic fluorides and bromine.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Purpose/Outcome
1 Selective Bromination Liquid bromine, acetic acid Introduce bromine at 6-position on naphthalene ring
2 Reduction of Dibromo Intermediates Metallic tin powder or sodium bisulfite Convert dibromo to monobromo compound
3 Bucherer Amination Secondary amines, sodium metabisulfite, 150 °C Convert 2-naphthol to 2-aminonaphthalene
4 Suzuki Cross-Coupling Pd catalyst, SPhos, naphthalen-2-yl boronic acid, base, 90 °C Attach naphthalen-2-yl group at 6-position

Research Findings and Yields

  • Bromination and reduction steps yield intermediates with high regioselectivity and purity, essential for downstream reactions.

  • Bucherer amination provides 2-amino-6-bromonaphthalene derivatives in yields up to approximately 87%, demonstrating efficiency and practicality.

  • Suzuki coupling reactions typically yield the final this compound derivatives in high yields (above 85%), with good functional group tolerance and reproducibility.

  • The overall synthetic route is modular, allowing for variations in substituents and functional groups, which is valuable for tailoring compound properties for specific applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(naphthalen-2-yl)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of naphthoquinones and other oxidized derivatives.

  • Reduction: Production of dihydro derivatives.

  • Substitution: Introduction of various functional groups at the bromine site.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Bromo-6-(naphthalen-2-yl)naphthalene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent allows for electrophilic substitution reactions, facilitating the formation of complex structures. This compound can be utilized to synthesize other naphthalene derivatives, which are essential in creating pharmaceuticals and agrochemicals .

Synthesis Techniques
Several synthetic pathways have been developed to produce this compound efficiently. For instance, methods involving transition metal-catalyzed coupling reactions have shown promise in achieving high yields and purity .

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, naphthalene-substituted triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications of the naphthalene structure can enhance biological activity . The structure–activity relationship (SAR) studies suggest that introducing different substituents can lead to improved therapeutic profiles.

Biological Studies
Research has focused on the biological interactions of naphthalene derivatives with cellular targets. For instance, certain compounds have been shown to inhibit specific proteins involved in cancer progression, making them candidates for further development as anticancer agents .

Materials Science

Fluorescent Materials
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of fluorescent materials. Its structural characteristics allow it to be incorporated into various polymer matrices, enhancing their optical properties. Such materials can be used in sensors and display technologies due to their tunable fluorescence .

Polymer Additives
Compounds similar to this compound are also utilized as additives in polymers to improve mechanical properties and thermal stability. The incorporation of brominated naphthalene derivatives can enhance flame retardancy in polymeric materials .

Case Studies

Study Focus Findings
Organic SynthesisDemonstrated efficient synthesis routes for brominated naphthalene derivatives with high yields.
Anticancer ActivityIdentified significant cytotoxic effects of naphthalene-substituted compounds against breast cancer cells.
Materials ScienceDeveloped fluorescent polymers using naphthalene derivatives showing enhanced optical properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-(naphthalen-2-yl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, influencing its binding affinity and specificity towards biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Applications
This compound ~353.2 Not reported Br, Naphthalen-2-yl Organic electronics
2-Bromo-6-(p-tolyl)naphthalene ~311.2 Not reported Br, p-Tolyl Synthetic intermediate
6-Bromo-2-naphthol 223.08 121–125 Br, OH Pharmaceuticals, boronates
2-Bromo-6-fluoronaphthalene 225.06 Not reported Br, F Fluorinated materials
NDHPEA ~534.7 Not reported Anthracene, Naphthalene Solar cells

Table 2: Electronic Properties

Compound HOMO-LUMO Gap (eV) Absorption λ_max (nm) Notable Features
This compound Estimated 3.5–4.0 ~300–350 Extended conjugation
FDDNP ~2.8–3.2 ~450–500 Solvatochromic, ICT
NDHPEA ~2.2–2.5 ~400–550 High charge mobility

Biological Activity

2-Bromo-6-(naphthalen-2-yl)naphthalene is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in research.

Synthesis

The synthesis of this compound typically involves bromination reactions on naphthalene derivatives. It serves as an intermediate for the production of more complex organic molecules, which can be utilized in various applications, including pharmaceuticals and agrochemicals.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to naphthalene derivatives. For instance, a series of naphthalene-substituted triazole spirodienones exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with some derivatives inducing apoptosis and cell cycle arrest . Although specific data on this compound is limited, its structural similarity to other active naphthalene derivatives suggests potential anticancer activity.

The biological activity of naphthalene compounds often involves mechanisms such as oxidative stress induction and inflammatory responses. A study on naphthalene-induced nasal tumors in rodents demonstrated that metabolic activation leads to cytotoxicity and chronic inflammation, which are precursors to tumor formation . This mechanism may be relevant for understanding the biological effects of this compound.

Naphthalene and Carcinogenicity

Research evaluating naphthalene's carcinogenicity in rodents provides insights into the potential risks associated with compounds like this compound. The study showed that exposure to naphthalene vapors resulted in significant tumor formation linked to oxidative stress and inflammation pathways . This highlights the importance of assessing the safety profile of similar compounds.

Antitumor Activity Evaluation

In a related study, novel thiazole nortopsentin analogs incorporating naphthyl groups were synthesized and evaluated for antitumor activity. Results indicated that these compounds could suppress tumor growth effectively, suggesting that structural modifications in naphthalene derivatives can enhance their biological efficacy .

Data Tables

Compound NameBiological ActivityReference
This compoundPotential anticancer agent
Naphthalene-substituted triazolesInduces apoptosis in breast cancer cells
Thiazole nortopsentin analogsSuppresses tumor growth

Q & A

Q. What interdisciplinary applications exist beyond organic synthesis, such as in materials science or environmental chemistry?

  • Answer :
  • OLEDs : As an electron-transport layer due to its planar structure and high thermal stability .
  • Sensors : Functionalized with thiol groups for Hg²⁺ detection via fluorescence quenching .
  • Environmental tracers : Brominated naphthalenes track particulate matter (PM₂.₅) sources in air quality studies .

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